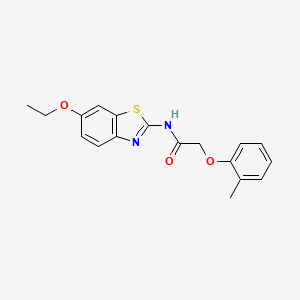

![molecular formula C11H12BrN3OS B5638177 3-[(3-bromo-4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5638177.png)

3-[(3-bromo-4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[(3-bromo-4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains a bromo group, a methoxy group, and a benzyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of the bromo and methoxy groups on the benzyl ring, along with the sulfur atom linking the benzyl and triazole rings, would contribute to the overall polarity and reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the bromo and methoxy groups would likely make the compound relatively polar . The molecular weight of a similar compound is reported to be 372.449 .Scientific Research Applications

Tyrosinase Inhibition and Potential for Treating Hyperpigmentation

The compound has been evaluated for its tyrosinase inhibitory activity both in vitro and in silico . Tyrosinase is a critical enzyme in melanin synthesis, and its inhibition is a key strategy in treating hyperpigmentation disorders. The compound showed a strong dose-dependent inhibitory effect on mushroom tyrosinase, with an IC50 value significantly lower than that of the positive control, kojic acid . This suggests its potential application in developing treatments for conditions like melasma, senile lentigo, freckles, and age spots.

Melanogenesis Regulation

In relation to its tyrosinase inhibition, this compound could be used to regulate melanogenesis. By suppressing melanin production and tyrosinase activity in B16F10 melanoma cells treated with α-melanocyte-stimulating hormone, it demonstrates potential for controlling abnormal and excessive melanin synthesis .

In Silico Drug Design

The compound has been studied using in silico docking simulations, indicating its utility in computational drug design. Researchers can use this compound as a reference to model interactions with tyrosinase and possibly other enzymes, aiding in the discovery of novel inhibitors .

Future Directions

properties

IUPAC Name |

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3OS/c1-7-13-11(15-14-7)17-6-8-3-4-10(16-2)9(12)5-8/h3-5H,6H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBAWTQZWMDORM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC2=CC(=C(C=C2)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-bromo-4-methoxybenzyl)sulfanyl]-3-methyl-1H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5638100.png)

![[(3aS*,6aS*)-2-[(2-ethyl-5-pyrimidinyl)carbonyl]hexahydrocyclopenta[c]pyrrol-3a(1H)-yl]methanol](/img/structure/B5638103.png)

![[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5638142.png)

![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(3-thienylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5638145.png)

![N-(3-chlorophenyl)-N'-[4-(1-piperidinyl)phenyl]urea](/img/structure/B5638150.png)

![4-amino-3-[(4-tert-butylbenzyl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B5638171.png)

![2-methyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5638182.png)

![2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5638193.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-methyl-1,3-benzoxazol-6-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5638202.png)

![3-(2-furyl)-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5638206.png)

![1-(3-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5638214.png)